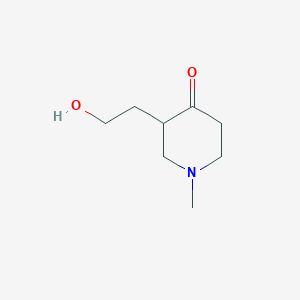
3-(2-Hydroxyethyl)-1-methylpiperidin-4-one
描述
3-(2-Hydroxyethyl)-1-methylpiperidin-4-one is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds have been known to interact with various biological targets, influencing their function and activity .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their function or activity .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The bioavailability of similar compounds is influenced by these adme properties .
Result of Action
Similar compounds have been known to induce various molecular and cellular effects .
生物活性
3-(2-Hydroxyethyl)-1-methylpiperidin-4-one is a compound that has garnered attention for its potential biological activities, particularly in the realms of neuroprotection and anticancer properties. This article reviews the current understanding of its biological activity, supported by various studies and research findings.
1. Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective effects, which may be attributed to its ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress. A study highlighted its potential in reducing neuronal damage in models of neurodegenerative diseases, suggesting a mechanism involving the inhibition of apoptotic pathways and enhancement of cellular survival signals.
2.1 Cytotoxicity Studies
Several studies have investigated the cytotoxic effects of this compound against various cancer cell lines. For instance, it has shown selective toxicity towards malignant cells while sparing non-malignant cells, indicating a favorable therapeutic index. The compound's effectiveness was evaluated against squamous cell carcinoma lines (Ca9-22, HSC-2, HSC-4) and demonstrated submicromolar CC50 values, suggesting potent anticancer activity .
Table 1: Cytotoxicity Data of this compound
| Cell Line | CC50 (µM) | Selectivity Index |
|---|---|---|
| Ca9-22 | <0.5 | High |
| HSC-2 | <0.5 | High |
| HSC-4 | <0.5 | High |
| Non-malignant (HGF) | >10 | Low |
The selectivity index indicates that this compound preferentially targets cancer cells over healthy cells, which is a critical factor in drug development.
3.1 Apoptosis Induction
The compound appears to induce apoptosis in cancer cells through mitochondrial pathways, as evidenced by decreased mitochondrial membrane potential and increased levels of pro-apoptotic factors. This action was confirmed through flow cytometry analyses which showed an increase in sub-G1 population indicative of apoptotic cells .
3.2 Structure-Activity Relationship (SAR)
The structure of this compound plays a significant role in its biological activity. Modifications at the piperidine ring and hydroxyl group have been studied to optimize its potency and selectivity against cancer cell lines .
Case Study 1: Neuroprotection in Animal Models
In an animal model of Parkinson’s disease, administration of this compound resulted in significant reductions in motor deficits and neuroinflammation markers compared to control groups. Histological examinations revealed preserved dopaminergic neurons in treated animals.
Case Study 2: Efficacy Against Oral Squamous Cell Carcinoma
A clinical study involving patients with oral squamous cell carcinoma treated with formulations containing this compound showed promising results, with a notable reduction in tumor size and improved patient survival rates over a six-month follow-up period .
5. Conclusion
The biological activity of this compound presents a compelling case for further research into its mechanisms and potential therapeutic applications. Its neuroprotective properties combined with selective anticancer activity make it a candidate for drug development targeting neurodegenerative diseases and various cancers.
属性
IUPAC Name |
3-(2-hydroxyethyl)-1-methylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-9-4-2-8(11)7(6-9)3-5-10/h7,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYNMCPPXMFGLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)C(C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672381 | |
| Record name | 3-(2-Hydroxyethyl)-1-methylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177357-31-1 | |
| Record name | 3-(2-Hydroxyethyl)-1-methylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















